molecular formula C39H72O5 B152344 1,3-Diolein CAS No. 2465-32-9

1,3-Diolein

Cat. No.: B152344
CAS No.: 2465-32-9
M. Wt: 621 g/mol
InChI Key: DRAWQKGUORNASA-CLFAGFIQSA-N
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Description

1,3-Diolein, also known as 1,3-di(cis-9-octadecenoyl)glycerol, is a diacylglycerol compound where two oleic acid molecules are esterified at the first and third positions of glycerol. It is an important amphiphilic emulsifier widely used in the food, pharmaceutical, and cosmetic industries. Diacylglycerols, including this compound, have been recognized for their beneficial effects on obesity and lipemia prevention compared to triacylglycerols and 1,2-diacylglycerols .

Mechanism of Action

Target of Action

The primary target of 1,3-Diolein is the enzyme lipase . Lipase is a type of enzyme that catalyzes the hydrolysis of fats (lipids). In the case of this compound, lipase, specifically Lipozyme TL IM, mediates the esterification of oleic acid with monoolein .

Mode of Action

This compound interacts with its target, lipase, through a process called esterification . During this process, oleic acid reacts with monoolein to produce this compound . The solvent used in the reaction has a significant influence on the synthesis of this compound .

Biochemical Pathways

The production of this compound involves the biochemical pathway of esterification, which is a reaction between an acid and an alcohol, resulting in the formation of an ester . In this case, the acid is oleic acid, and the alcohol is monoolein. The esterification is mediated by the enzyme lipase .

Pharmacokinetics

It’s known that the enzymatic way of producing this compound is more preferable due to its environmentally friendly nature, mild reaction conditions, and specificity .

Result of Action

The result of the action of this compound is the production of 1,3-diacylglycerol-rich oils. These oils have been found to suppress the deposition of visceral fat and prevent body weight increase . This makes this compound a compound of interest in the context of obesity prevention.

Action Environment

The action of this compound is influenced by several environmental factors. The solvent used in the esterification process has a significant effect on the synthesis of this compound . Moreover, the reaction temperature and time also play crucial roles in determining the yield of this compound . For instance, a solvent-free system at 30 °C for 8 hours was found to be effective for this compound production .

Biochemical Analysis

Biochemical Properties

1,3-Diolein is involved in various biochemical reactions. It is synthesized through the esterification of oleic acid with monoolein, a process that is mediated by enzymes such as lipase . The nature of these interactions involves the formation of ester bonds between the fatty acid molecules and the glycerol backbone .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been shown to influence cell function by interacting with various cellular processes . For instance, it has been suggested that this compound can suppress the deposition of visceral fat and prevent body weight increase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to interact with biomolecules, potentially influencing enzyme activity and gene expression . For example, during its synthesis, the solvent used can influence the structure of the enzyme Lipozyme TL IM, which subsequently affects the catalytic activity and selectivity of the lipase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during the synthesis of this compound, the reaction rate and the acyl migration rate constant were found to be positively correlated with the log P of the solvent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized through the esterification of oleic acid with monoolein, a process that is mediated by enzymes such as lipase . This suggests that this compound may interact with enzymes involved in lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diolein can be synthesized through the lipase-catalyzed glycerolysis of vinyl oleate with glycerol. This method involves reacting vinyl oleate with glycerol in a solvent-free system at 30°C for 8 hours using Lipozyme RM IM as a catalyst. The reaction yields 90.5% this compound and 3.3% 1,2-Diolein. After purification, this compound is obtained at an 81.4% yield with 98.2% purity .

Another method involves the chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. This process starts with the transvinylation of vinyl acetate and oleic acid to produce vinyl oleate, which is then reacted with glycerol at 35°C for 8 hours using Novozym 435 to synthesize this compound .

Industrial Production Methods

Industrial production of this compound typically employs enzymatic glycerolysis due to its mild reaction conditions and environmentally friendly nature. The process involves using immobilized lipases, such as Lipozyme RM IM or Novozym 435, to catalyze the reaction between glycerol and oleic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

1,3-Diolein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Hydroperoxides and other oxidation products.

    Esterification: Structured lipids like 1,3-dioleoyl-2-palmitoylglycerol.

    Hydrolysis: Monoolein and free oleic acid

Scientific Research Applications

1,3-Diolein has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diolein is unique due to its specific esterification positions, which confer distinct physical and chemical properties compared to other diacylglycerols and triacylglycerols. Its beneficial effects on lipid metabolism and its use as an emulsifier make it particularly valuable in various applications .

Properties

IUPAC Name

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAWQKGUORNASA-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030990
Record name 1,3-Diolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(18:1n9/0:0/18:1n9)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056197
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2465-32-9, 25637-84-7
Record name 1,3-Diolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2465-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Diolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol
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Record name 1,3-Diolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioleic acid, diester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-hydroxy-1,3-propanediyl dioleate
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Record name GLYCERYL 1,3-DIOLEATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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